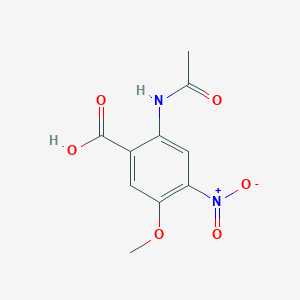

2-Acetamido-5-methoxy-4-nitrobenzoic acid

説明

Historical Development and Discovery

2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS: 196194-98-6) emerged as a structurally intricate benzoic acid derivative in the late 20th century, with early synthetic routes documented in the 1990s. Initial synthesis methods involved multi-step functionalization of m-cresidine (4-methoxy-2-methylaniline), featuring nitration, acylation, and oxidation steps. The compound gained traction due to its versatile reactivity, particularly in peptide mimetics and heterocyclic chemistry. Its nitro and acetamido substituents positioned it as a precursor for bioactive molecules, spurring interest in pharmaceutical research.

Placement within Substituted Benzoic Acid Research

As a para-nitro-substituted benzoic acid, this compound exemplifies the electron-withdrawing effects of nitro groups on aromatic systems. The methoxy and acetamido groups introduce steric and electronic complexity, influencing its acidity (predicted pKa ≈ 2.59) and solubility (soluble in DMSO, methanol). Comparative studies highlight its role in exploring substituent effects on carboxylate stability, a cornerstone in designing enzyme inhibitors.

Academic Significance in Organic Chemistry

The molecule’s synthetic utility is underscored by its use in constructing bis-benzamide scaffolds for α-helix mimetics, critical for disrupting protein-protein interactions. Its nitro group facilitates reduction to amines, enabling diverse derivatization, while the acetamido moiety stabilizes intermediates in palladium-catalyzed couplings. Academic studies frequently employ it to demonstrate regioselective nitration and protective group strategies.

Current Research Landscape Overview

Recent investigations focus on its role in developing Slingshot phosphatase inhibitors (Ki ≈ 4 μM) and Bcl-2 family protein antagonists (IC50 < 1 μM). Coordination chemistry studies explore its potential in metal-organic frameworks, leveraging the nitro and carboxylate groups for ligand design. Advances in green synthesis, including microwave-assisted reactions, aim to optimize its production.

特性

IUPAC Name |

2-acetamido-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIICWOSUUZYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611725 | |

| Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196194-98-6 | |

| Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material: 2-Amino-5-methoxybenzoic Acid

The precursor 2-amino-5-methoxybenzoic acid serves as the foundational structure. The amino group at position 2 is acetylated to form the acetamido moiety, while the methoxy group at position 5 is retained. Acetylation is performed using acetic anhydride in aqueous sodium hydroxide at 0–5°C, achieving yields exceeding 90%.

Nitration Protocol

Nitration introduces the nitro group at position 4, requiring careful regioselective control. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in chloroform at –10°C to 0°C is employed. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing nitration to the para position (relative to itself) and the acetamido group stabilizing intermediate carbocations.

Key Reaction Parameters

| Parameter | Specification |

|---|---|

| Nitrating Agent | Fuming HNO₃ (90%) |

| Catalyst | H₂SO₄ (98%) |

| Solvent | Chloroform |

| Temperature | –10°C to 0°C |

| Reaction Time | 4–6 hours |

| Yield | 78–85% |

Isomeric byproducts (e.g., 2-acetamido-3-nitro-5-methoxybenzoic acid) are minimized to <10% through kinetic control.

Optimization of Nitration Conditions

Solvent Selection

Polar aprotic solvents like chloroform or dichloromethane enhance nitronium ion (NO₂⁺) stability, improving regioselectivity. Non-polar solvents (e.g., cyclohexane) reduce side reactions but slow reaction kinetics.

Temperature Effects

Low temperatures (–10°C) favor para-nitration by reducing the activation energy for the desired pathway. Elevated temperatures (>5°C) promote ortho-nitration and decomposition of the acetamido group.

Acid Concentration

Sulfuric acid concentrations >95% ensure complete protonation of nitric acid, generating the nitronium ion. Dilute conditions (<90% H₂SO₄) result in incomplete nitration and increased dimerization byproducts.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding pale yellow crystals with >98% purity.

Recrystallization Parameters

| Parameter | Specification |

|---|---|

| Solvent System | Ethanol:H₂O (3:1) |

| Temperature | 60°C (dissolution), 4°C (crystallization) |

| Recovery | 70–75% |

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane 1:2) resolves residual isomers, though industrial-scale production prefers recrystallization for cost efficiency.

Analytical Validation

-

HPLC : A C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient confirms purity (retention time: 12.3 min).

-

NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.1 (s, 3H, CH₃CO), δ 3.8 (s, 3H, OCH₃), and δ 8.2 (s, 1H, Ar–NO₂).

Industrial-Scale Production

Batch Reactor Design

Stainless steel reactors with jacketed cooling (–10°C) and mechanical stirring ensure homogeneous mixing. Post-reaction, the mixture is quenched in ice-water to precipitate the product.

Waste Management

Spent acid is neutralized with calcium hydroxide, generating calcium nitrate/sulfate sludge. Solvent recovery via distillation achieves >90% chloroform reuse.

Alternative Synthetic Pathways

Direct Nitration of Pre-acetylated Intermediates

2-Acetamido-5-methoxybenzoic acid is nitrated without isolating intermediates, reducing steps but requiring stringent pH control to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) shortens nitration time to 30 minutes but risks thermal degradation of the acetamido group.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

2-Acetamido-5-methoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Reduction: 2-Amino-5-methoxy-4-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Amino-5-methoxy-4-nitrobenzoic acid and acetic acid.

科学的研究の応用

2-Acetamido-5-methoxy-4-nitrobenzoic acid is utilized in several scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-acetamido-5-methoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in binding to specific proteins or enzymes, modulating their activity and function .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of nitro-substituted acetamidobenzoic acids. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

The sulphonic acid group in 19407-42-2 drastically increases water solubility, making it preferable for aqueous-phase reactions, unlike the carboxylic acid in 196194-98-6 . Chloro and methyl groups (e.g., 2620-63-5 and 7356-52-7) enhance lipophilicity, which may improve membrane permeability in pharmaceutical contexts but reduce solubility .

Structural Diversity and Applications :

- This compound is primarily used in pharmaceutical intermediates (APIs) due to its balanced polarity and nitro group’s role as a hydrogen-bond acceptor .

- 2-Acetamido-4-nitrobenzoic acid (951-97-3) serves as a precursor in dyes and agrochemicals, leveraging its simpler structure for cost-effective synthesis .

- Sulphonic acid derivatives (e.g., 19407-42-2) find use in detergents and ion-exchange resins owing to their high solubility and acidity .

Synthetic and Analytical Considerations :

- X-ray crystallography using programs like SHELXL and ORTEP is critical for resolving the conformational details of these compounds, particularly the nitro group’s orientation and hydrogen-bonding networks .

- The nitro group in 196194-98-6 may pose challenges in reduction reactions compared to chloro or methyl analogs, requiring controlled conditions to avoid byproducts .

Research and Industrial Relevance

For instance, the methoxy group’s electron-donating nature could mitigate the electron-withdrawing effects of the nitro group, fine-tuning the compound’s reactivity for targeted drug synthesis . Commercial suppliers like Hairui Chemical and CymitQuimica emphasize its role in high-value intermediates, reflecting demand in medicinal chemistry .

生物活性

2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS No. 196194-98-6) is a compound of significant interest due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This article explores its biological activities, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

- Molecular Formula : C10H12N2O4

- Molecular Weight : 254.24 g/mol

- Physical Form : Yellow powder, density of 1.58 g/cm³.

The biological activity of this compound can be attributed to several mechanisms:

Mode of Action

Nitro compounds like this one can form charge-transfer complexes, suggesting a potential for electron transfer interactions with biological targets.

Biochemical Pathways

This compound may influence biochemical pathways involving benzylic halides, typically reacting via SN1 or SN2 mechanisms. Its structure allows it to participate in various chemical reactions, including reduction and substitution.

Pharmacokinetics

The pharmacokinetic properties indicate that this compound has good bioavailability due to its molecular weight and solubility characteristics. Environmental factors such as temperature and pH can affect its stability and efficacy.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects, particularly in the context of enzyme inhibition related to inflammatory pathways. This suggests a role in therapeutic applications for inflammatory diseases .

Enzyme Inhibition

In biochemical studies, this compound has been utilized to explore enzyme interactions, particularly with histone deacetylases (HDACs). The modulation of HDAC activity is crucial in cancer biology and may provide insights into new therapeutic strategies against various malignancies .

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Acetamido-5-methoxybenzoic acid | Lacks nitro group; different reactivity | Limited antimicrobial activity |

| 2-Acetamido-4-nitrobenzoic acid | Lacks methoxy group; affects solubility | Reduced enzyme inhibition potential |

| 5-Methoxy-4-nitrobenzoic acid | Lacks acetamido group; different interactions | Lower bioactivity compared to the target compound |

Q & A

Q. Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Reaction with HNO₃/H₂SO₄ | Stability Under H₂/Pd-C |

|---|---|---|

| Nitro | Over-nitration risk | Reduced to amine |

| Methoxy | Stable | Stable |

| Acetamido | Partial hydrolysis | Stable if pH controlled |

| Sources: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。